4-(Oxetan-3-yloxy)quinoline
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Overview
Description
4-(Oxetan-3-yloxy)quinoline is a compound that combines the structural features of oxetane and quinoline. Oxetane is a four-membered ring containing one oxygen atom, while quinoline is a nitrogen-containing heterocyclic aromatic compound. The combination of these two structures results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
Quinoline derivatives have been reported to exhibit anticancer activities through the inhibition of tubulin polymerization, different kinases, topoisomerases, or by affecting dna cleavage activity
Mode of Action
It’s suggested that quinoline derivatives might disrupt protein microtubule functions in cells, which are crucial for cell division . This disruption could potentially lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
This could potentially lead to the inhibition of tumor growth in the context of cancer treatment .
Pharmacokinetics
Oxetane units have been found to be more metabolically stable and lipophilicity neutral , which could potentially enhance the bioavailability of 4-(Oxetan-3-yloxy)quinoline.
Result of Action
Based on the potential mode of action, this compound could potentially induce cell death in rapidly dividing cells, such as cancer cells, by disrupting protein microtubule functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Oxetan-3-yloxy)quinoline typically involves the formation of the oxetane ring followed by its attachment to the quinoline moiety. One common method is the intramolecular cyclization of suitable precursors. For example, the oxetane ring can be synthesized through the intramolecular etherification of an appropriate diol or through the epoxide ring opening followed by ring closure . The quinoline moiety can be synthesized using classical methods such as the Skraup, Doebner von Miller, or Friedländer synthesis .
Industrial Production Methods: Industrial production of this compound may involve the use of green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Oxetan-3-yloxy)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the oxetane and quinoline rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens, alkylating agents, amines, thiols.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline and oxetane derivatives.
Scientific Research Applications
4-(Oxetan-3-yloxy)quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets such as enzymes and receptors.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings
Comparison with Similar Compounds
4-Hydroxyquinoline: Known for its antimicrobial properties and used in the synthesis of various pharmaceuticals.
Oxetan-3-one: Utilized as a building block in medicinal chemistry for the synthesis of complex molecules.
Uniqueness: 4-(Oxetan-3-yloxy)quinoline is unique due to the combination of the oxetane and quinoline structures, which imparts distinct chemical reactivity and biological activity. The presence of the oxetane ring enhances the compound’s stability and reactivity, while the quinoline moiety provides a versatile platform for further functionalization and interaction with biological targets .
Properties
IUPAC Name |
4-(oxetan-3-yloxy)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-4-11-10(3-1)12(5-6-13-11)15-9-7-14-8-9/h1-6,9H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRLWDNPGMKDJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=CC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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